Trifludimoxazin (CAS 946784-57-2) vs. Fomesafen and Lactofen: Superior PPO2 Binding Affinity via Distinct Molecular Interactions
In side-by-side biochemical enzyme assays against purified Amaranthus spp. PPO2 enzymes, trifludimoxazin demonstrated stronger binding affinity compared with the diphenyl ether PPO herbicides fomesafen and lactofen [1]. Structural modeling revealed that trifludimoxazin establishes additional interactions with the enzyme's beta backbone, specifically through a triazindionthione head group that forms extensive π-stacking interactions and fits into a hydrophobic cleft between Phe420 and an α-helical structure, interactions that are sterically inaccessible to the diphenyl ether pharmacophores of fomesafen and lactofen [1].
| Evidence Dimension | PPO2 enzyme inhibition – binding mode and key structural interactions |
|---|---|
| Target Compound Data | Trifludimoxazin: triazindionthione head group enabling π-stacking with Phe420 and additional hydrophobic interactions with the enzyme beta backbone. |
| Comparator Or Baseline | Fomesafen and lactofen: diphenyl ether pharmacophore; lacking key hydrophobic cleft interactions. |
| Quantified Difference | Qualitatively stronger binding affinity for trifludimoxazin vs. fomesafen and lactofen; specific Ki or IC50 fold-differences not reported in the source. |
| Conditions | Purified recombinant Amaranthus spp. PPO2 enzymes; biochemical inhibition kinetics; structural modeling. |
Why This Matters
Procurement of CAS 946784-57-2 enables research programs targeting PPO2 mutations resistant to first-generation diphenyl ether herbicides.
- [1] Burgos, A. et al. (2022) 'Inhibition profile of trifludimoxazin towards PPO2 target site mutations', Pest Management Science, 79(2), pp. 507–519. doi: 10.1002/ps.7216. View Source
